1-Acetoxy-2-hydroxy-5,12,15-heneicosatrien-4-one
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Overview
Description
Preparation Methods
The synthesis of 1-Acetoxy-2-hydroxy-5,12,15-heneicosatrien-4-one typically involves the esterification of the corresponding hydroxy fatty acid. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetoxy-2-hydroxy-5,12,15-heneicosatrien-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetoxy-2-hydroxy-5,12,15-heneicosatrien-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-Acetoxy-2-hydroxy-5,12,15-heneicosatrien-4-one involves its interaction with specific molecular targets and pathways. It is believed to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
1-Acetoxy-2-hydroxy-5,12,15-heneicosatrien-4-one can be compared with other long-chain fatty alcohols, such as:
1-Acetoxy-2-hydroxy-12,15-heneicosadien-4-one: Similar in structure but with fewer double bonds.
1-Acetoxy-2-hydroxy-5,12,15-heneicosadien-4-one: Differing in the position and number of double bonds. The uniqueness of this compound lies in its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
287389-87-1 |
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Molecular Formula |
C23H38O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(2R,5E,12Z,15Z)-2-hydroxy-4-oxohenicosa-5,12,15-trienyl] acetate |
InChI |
InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h7-8,10-11,17-18,23,26H,3-6,9,12-16,19-20H2,1-2H3/b8-7-,11-10-,18-17+/t23-/m1/s1 |
InChI Key |
YLWJMUPPJKELEC-RSWURYEXSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCC/C=C/C(=O)C[C@H](COC(=O)C)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC=CC(=O)CC(COC(=O)C)O |
Origin of Product |
United States |
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